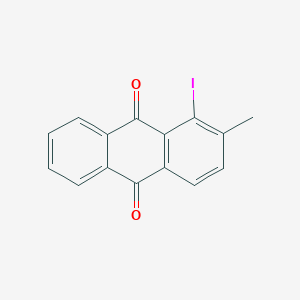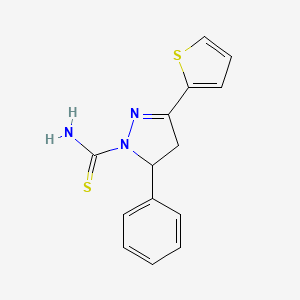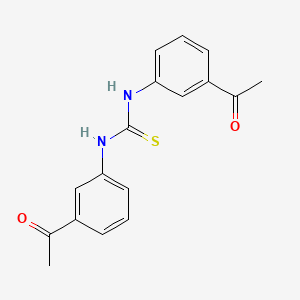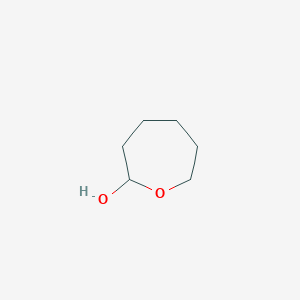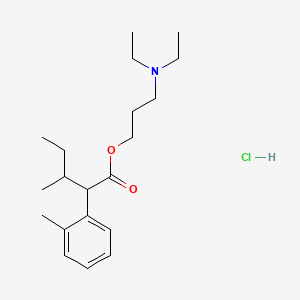
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a valeric acid backbone with additional functional groups that enhance its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of valeric acid with an appropriate alcohol under acidic conditions. This is followed by the introduction of the 3-methyl-2-(o-methylphenyl) group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the 3-(diethylamino)propyl ester, which is achieved by reacting the intermediate with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents like dichloromethane.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using advanced biochemical techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester: Lacks the hydrochloride group, leading to different solubility and reactivity.
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(methylamino)propyl ester, hydrochloride: Contains a methylamino group instead of a diethylamino group, affecting its biological activity.
Uniqueness
Valeric acid, 3-methyl-2-(o-methylphenyl)-, 3-(diethylamino)propyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
78372-11-9 |
|---|---|
Formule moléculaire |
C20H34ClNO2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 3-methyl-2-(2-methylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-6-16(4)19(18-13-10-9-12-17(18)5)20(22)23-15-11-14-21(7-2)8-3;/h9-10,12-13,16,19H,6-8,11,14-15H2,1-5H3;1H |
Clé InChI |
HKOMFQGAKKJJLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1C)C(=O)OCCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
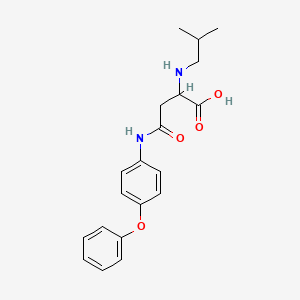
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
